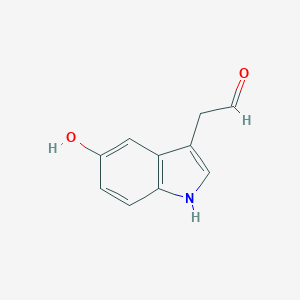

5-Hydroxyindole-3-acetaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,4-6,11,13H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFAPCIUSYHFIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172318 |

Source

|

| Record name | Hydroxyindoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-Hydroxyindoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-21-3 |

Source

|

| Record name | 5-Hydroxy-1H-indole-3-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyindoleacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyindoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYINDOLEACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAE26MT2UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxyindoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the role of 5-Hydroxyindole-3-acetaldehyde in serotonin pathway

An In-depth Technical Guide on the Role of 5-Hydroxyindole-3-acetaldehyde in the Serotonin Pathway

Abstract

This technical guide provides a comprehensive examination of this compound (5-HIAL), a critical but transient intermediate in the metabolic pathway of serotonin (5-hydroxytryptamine, 5-HT). Synthesized from serotonin by the action of monoamine oxidase A (MAO-A), 5-HIAL is a reactive aldehyde that is rapidly converted to the stable, excretable metabolite 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH). This document details the enzymatic reactions governing the formation and degradation of 5-HIAL, presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for studying this pathway, and discusses the pharmacological relevance of these metabolic steps. The guide is intended for researchers, scientists, and professionals in drug development engaged in the study of serotonergic systems.

Introduction to the Serotonin Pathway

Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2] The synthesis of serotonin begins with the essential amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, and subsequently to serotonin by aromatic L-amino acid decarboxylase.[2][3][4] The regulation of serotonergic signaling is tightly controlled not only by its synthesis and release but also by its termination, which occurs through reuptake via the serotonin transporter (SERT) and metabolic degradation.[2] The primary catabolic pathway for serotonin involves its conversion into 5-HIAA, a process in which 5-HIAL serves as the key intermediate. Understanding this metabolic cascade is crucial for developing therapeutic agents that target neuropsychiatric disorders.

The Metabolic Crossroads: Formation and Fate of 5-HIAL

The catabolism of serotonin is a two-step enzymatic process localized to the outer membrane of mitochondria, where monoamine oxidase is found.[5][6]

Step 1: Formation of 5-HIAL from Serotonin

Serotonin undergoes oxidative deamination catalyzed by monoamine oxidase A (MAO-A), a flavoenzyme with a high affinity for serotonin.[5] This reaction removes the amine group from the ethylamine side chain of serotonin, yielding the unstable and reactive intermediate, this compound (5-HIAL), along with byproducts such as ammonia and hydrogen peroxide.[1]

Step 2: Oxidation of 5-HIAL to 5-HIAA

Due to its reactive nature, 5-HIAL is promptly metabolized.[7] The primary route of its degradation is oxidation to 5-hydroxyindoleacetic acid (5-HIAA), a stable carboxylic acid. This reaction is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which utilizes NAD(P)+ as a cofactor.[8] 5-HIAA is the principal urinary metabolite of serotonin, and its concentration in urine or cerebrospinal fluid is often used as a proxy for serotonin turnover in the body.

Biochemical Properties and Biological Activity of 5-HIAL

5-HIAL is characterized as a highly unstable and reactive aldehyde.[7] Its reactivity precludes significant accumulation in tissues under normal physiological conditions. While its primary role is that of a metabolic intermediate, early research has suggested that indoleacetaldehydes may possess intrinsic biological activity. Some studies have indicated that 5-HIAL can mimic certain central nervous system effects of serotonin, such as influencing visual evoked responses and sleep induction, despite being inactive on smooth muscle preparations.[7] However, this potential direct biological role of 5-HIAL is not well-characterized and remains a niche area of research compared to its established function in the catabolic pathway.

Quantitative Analysis of Key Enzymes

The efficiency of serotonin metabolism is dictated by the kinetic properties of MAO-A and ALDH. While precise kinetic data for the ALDH-catalyzed conversion of 5-HIAL is sparse in the literature, data for related substrates provide valuable context for the enzymes' activities.

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax / Other Kinetic Parameters | Source Organism | Citation |

| MAO-A | Noradrenaline | 0.16 - 0.25 mM | Vmax: 1.35 - 1.83 n-atoms O₂/min/mg protein | Porcine/Rat Brain Microvessels | [9] |

| MAO-A | Serotonin | Not Specified | Calculated Free Activation Energy: 14.82 kcal/mol | Human (Computational) | [1] |

| ALDH-2 | Acetaldehyde | < 1 µM (High Affinity) | - | Human Mitochondria | [10] |

| ALDH-1 | Acetaldehyde | ~30 µM (Low Affinity) | - | Human Cytosol | [10] |

| ALDH-1 | Decanal | 2.9 ± 0.4 nM | Tight-binding substrate | Human Cytosol | [10] |

| ALDH-2 | Decanal | 22 ± 3 nM | Tight-binding substrate | Human Mitochondria | [10] |

Experimental Protocols

Studying the role of 5-HIAL requires robust methods for measuring the activity of the enzymes that produce and consume it, as well as quantifying the metabolites in the pathway.

Protocol 1: MAO-A Activity Assay using a Fluorometric Kit

This protocol is based on commercially available kits (e.g., from Abcam or Promega) that measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A reaction.[11][12][13][14]

-

Sample Preparation:

-

Assay Setup (96-well plate):

-

Total MAO Activity: Add a defined volume (e.g., 1-40 µL) of supernatant to a well. Adjust the total volume to 50 µL with MAO Assay Buffer.

-

MAO-A Activity: To a separate well, add the same volume of supernatant, 10 µL of a 10 µM working solution of Selegiline (a specific MAO-B inhibitor), and adjust the volume to 50 µL with MAO Assay Buffer. This ensures only MAO-A activity is measured.[13]

-

Background Control: Prepare parallel sample wells without the MAO substrate to measure background fluorescence.

-

Standards: Prepare a standard curve using a supplied H₂O₂ standard.[12][13]

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing the MAO substrate (e.g., Tyramine or a more specific luciferin-based substrate), a probe (e.g., OxiRed™ or similar), and a developer/enzyme (e.g., Horseradish Peroxidase).[12]

-

Add 50 µL of the Reaction Mix to each well to start the reaction.

-

Measure fluorescence (Ex/Em = 535/587 nm) or luminescence kinetically over 30-60 minutes at 25°C or 37°C.[12][13][14]

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence/luminescence for each sample in the linear range of the reaction.

-

Subtract the rate of the background control from the sample rates.

-

Use the H₂O₂ standard curve to convert the rate of signal change into the rate of H₂O₂ production (e.g., in pmol/min).

-

MAO-A activity is determined from the wells containing the MAO-B inhibitor. Specific activity can be expressed as µU/mg of protein.[12]

-

Protocol 2: Quantification of Serotonin and 5-HIAA by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for the simultaneous quantification of monoamine neurotransmitters and their metabolites.[15][16]

-

Sample Preparation (from Microdialysis or Tissue):

-

Collect microdialysis samples from brain tissue or prepare tissue homogenates.

-

To homogenates, add an antioxidant (e.g., sodium metabisulfite) and an internal standard (e.g., N-methylserotonin).

-

Deproteinize the sample by adding perchloric acid, vortexing, and centrifuging at high speed (e.g., 15,000 x g for 15 min at 4°C).

-

Filter the supernatant through a 0.22 µm spin filter.

-

-

Chromatographic Separation:

-

System: An HPLC system equipped with a refrigerated autosampler, a pump, and an electrochemical detector (ECD) with a glassy carbon working electrode.[15]

-

Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).

-

Mobile Phase: A buffered aqueous/organic solution. A typical composition is a phosphate/citrate buffer (pH 3.0-4.5) containing a chelating agent (EDTA), an ion-pairing agent (octanesulfonic acid), and 5-15% methanol or acetonitrile.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Electrochemical Detection:

-

Set the potential of the working electrode to a level sufficient to oxidize serotonin and 5-HIAA (e.g., +0.65 to +0.80 V) versus an Ag/AgCl reference electrode.

-

-

Data Analysis:

-

Identify peaks based on their retention times compared to known standards.

-

Quantify the concentration of each analyte by integrating the peak area and comparing it to the standard curve generated from known concentrations of serotonin, 5-HIAA, and the internal standard.

-

The results provide a quantitative snapshot of the serotonin system's state, including its turnover rate (often expressed as the 5-HIAA/5-HT ratio).

-

Pharmacological and Clinical Relevance

The metabolic pathway involving 5-HIAL is a primary target for pharmacological intervention. Monoamine oxidase inhibitors (MAOIs) are a class of antidepressants that block the activity of MAO-A.[17] By inhibiting the conversion of serotonin to 5-HIAL, these drugs increase the synaptic concentration and residence time of serotonin, thereby enhancing serotonergic neurotransmission. Understanding the kinetics and mechanisms of this pathway is therefore fundamental to designing and evaluating the efficacy of MAOIs and other drugs that modulate serotonin levels. Furthermore, the measurement of 5-HIAA remains a critical biomarker in clinical and research settings for assessing serotonin turnover in conditions ranging from depression to carcinoid syndrome.

Conclusion

This compound is a pivotal, albeit ephemeral, component of the serotonin pathway, acting as the essential bridge in the metabolic conversion of serotonin to its main excretable metabolite, 5-HIAA. Its formation by MAO-A and subsequent oxidation by ALDH represent a critical control point for regulating serotonin levels. While its own biological activity remains an area for further exploration, the enzymes governing its turnover are well-established targets for neuropharmacology. The experimental protocols detailed herein provide robust frameworks for researchers to investigate this pathway, furthering our understanding of serotonergic systems in health and disease.

References

- 1. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.5. MAO-A Activity Assay [bio-protocol.org]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. abcam.cn [abcam.cn]

- 14. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]

- 15. the-high-precision-liquid-chromatography-with-electrochemical-detection-hplc-ecd-for-monoamines-neurotransmitters-and-their-metabolites-a-review - Ask this paper | Bohrium [bohrium.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 5-Hydroxyindole-3-acetaldehyde: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole-3-acetaldehyde (5-HIAL) is a critical, yet transient, intermediate in the metabolic pathway of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] As the direct product of serotonin's oxidative deamination by monoamine oxidase (MAO), 5-HIAL stands at a crucial metabolic crossroads, leading to the formation of the major urinary metabolite 5-hydroxyindoleacetic acid (5-HIAA) or the minor metabolite 5-hydroxytryptophol (5-HTOL).[1] This guide provides a comprehensive overview of the discovery and historical context of 5-HIAL, detailed experimental protocols, and an examination of its role in various physiological and pathological processes.

Discovery and Historical Context

The discovery of 5-HIAL is intrinsically linked to the broader history of research into serotonin and its metabolism. While a specific "eureka" moment for the discovery of 5-HIAL is not well-documented, its existence was inferred and later confirmed through the meticulous work of scientists unraveling the metabolic fate of serotonin in the mid-20th century.

The story begins with the isolation and identification of serotonin in the late 1940s. The subsequent challenge was to understand how this potent biogenic amine was inactivated and eliminated from the body. Early research in the 1950s, spearheaded by scientists like Sidney Udenfriend and Herbert Weissbach at the National Heart Institute, focused on identifying the metabolic products of serotonin. Their work, along with others, established that the primary route of serotonin metabolism involved oxidative deamination by monoamine oxidase (MAO), an enzyme that had been discovered decades earlier.[2]

The product of this enzymatic reaction was identified as an aldehyde, which was then rapidly oxidized to the corresponding carboxylic acid, 5-hydroxyindoleacetic acid (5-HIAA). This aldehyde intermediate was this compound. Due to its high reactivity and instability, direct isolation and characterization of 5-HIAL from biological tissues proved to be a significant challenge. Its presence was largely inferred from the detection of its downstream metabolite, 5-HIAA, and through in vitro experiments using purified MAO and serotonin.

The development of more sophisticated analytical techniques, such as chromatography and mass spectrometry, in the latter half of the 20th century, allowed for more direct evidence of 5-HIAL's formation and its rapid conversion to other metabolites.

Signaling Pathways and Metabolic Fate

The metabolism of serotonin to 5-HIAL is the first and rate-limiting step in its degradation.[3] This process is primarily catalyzed by monoamine oxidase A (MAO-A), which has a much higher affinity for serotonin than its isoenzyme, MAO-B.[1] Once formed, 5-HIAL is a highly reactive aldehyde and is quickly metabolized via two main pathways.

Serotonin Metabolic Pathway

References

The Endogenous Formation of 5-Hydroxyindole-3-acetaldehyde in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindole-3-acetaldehyde (5-HIAL) is a highly reactive and transient intermediate metabolite in the catabolism of the neurotransmitter serotonin. Formed in the brain through the action of monoamine oxidase A (MAO-A), 5-HIAL is rapidly converted to the more stable and readily measurable 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH). Due to its inherent instability and low steady-state concentrations, direct measurement of 5-HIAL in the brain is technically challenging, and consequently, its physiological and pathological roles have been historically underexplored. This technical guide provides a comprehensive overview of the endogenous formation of 5-HIAL in the brain, detailing its metabolic pathway, the enzymes involved, and its potential neurotoxic effects. This document also outlines experimental methodologies for the detection of related serotonin metabolites and discusses the potential signaling pathways that may be directly influenced by this reactive aldehyde, with a focus on protein adduct formation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and behavioral processes in the brain, including mood, sleep, appetite, and cognition.[1] The precise control of serotonergic signaling is essential for maintaining brain homeostasis, and its dysregulation is implicated in the pathophysiology of numerous neuropsychiatric disorders. A key mechanism for terminating serotonin signaling is its enzymatic degradation. The primary metabolic pathway for serotonin in the brain involves its oxidative deamination by monoamine oxidase (MAO) to form this compound (5-HIAL).[2][3]

5-HIAL is a chemically reactive aldehyde that is quickly metabolized further.[3] This reactivity, while ensuring its transient nature, also positions 5-HIAL as a potentially significant, yet often overlooked, player in both normal brain function and in the context of neurological and psychiatric diseases. This guide aims to provide a detailed technical overview of the endogenous formation of 5-HIAL in the brain, to consolidate the available (though limited) quantitative data, to describe relevant experimental protocols, and to explore the potential signaling consequences of this reactive metabolite.

The Metabolic Pathway of 5-HIAL

The formation and degradation of 5-HIAL is a two-step enzymatic process central to serotonin catabolism in the brain.

Formation of 5-HIAL from Serotonin

The synthesis of 5-HIAL is catalyzed by the enzyme monoamine oxidase (MAO), a mitochondrial-bound enzyme responsible for the oxidative deamination of various monoamine neurotransmitters.[2] There are two main isoforms of MAO: MAO-A and MAO-B. In the context of serotonin metabolism in the brain, MAO-A is the primary enzyme responsible for the conversion of serotonin to 5-HIAL.[3] MAO-A exhibits a significantly higher affinity for serotonin compared to MAO-B.[3] The reaction involves the oxidative removal of the amine group from serotonin, resulting in the formation of the corresponding aldehyde, 5-HIAL.

Degradation of 5-HIAL

Following its formation, the highly reactive 5-HIAL is rapidly metabolized through two main pathways:

-

Oxidation to 5-Hydroxyindoleacetic Acid (5-HIAA): The vast majority of 5-HIAL is detoxified through oxidation to its corresponding carboxylic acid, 5-hydroxyindoleacetic acid (5-HIAA), a reaction catalyzed by the enzyme aldehyde dehydrogenase (ALDH) .[2][3] 5-HIAA is a stable and readily excretable metabolite, and its levels in cerebrospinal fluid (CSF) and brain tissue are often used as an indirect marker of serotonin turnover.[4][5]

-

Reduction to 5-Hydroxytryptophol (5-HTOL): A minor metabolic fate of 5-HIAL is its reduction to the corresponding alcohol, 5-hydroxytryptophol (5-HTOL). This reaction is catalyzed by aldehyde reductase (ALR) or alcohol dehydrogenase (ADH) .[6] Under normal physiological conditions, the formation of 5-HTOL is a minor pathway. However, in the presence of certain substances, such as ethanol, which can inhibit ALDH activity, the metabolic flux can be shifted towards the formation of 5-HTOL.[6]

The metabolic pathway of 5-HIAL is depicted in the following diagram:

Quantitative Data

Direct quantitative measurement of 5-HIAL in brain tissue is exceptionally challenging due to its high reactivity and consequently low steady-state concentrations. Most studies focus on quantifying its stable downstream metabolite, 5-HIAA, as an indicator of serotonin turnover. While specific data for 5-HIAL is scarce, the following tables summarize available data for serotonin and 5-HIAA in various rat brain regions to provide a contextual understanding of the flux through this metabolic pathway.

| Brain Region | Serotonin (5-HT) Concentration (ng/g tissue) | 5-Hydroxyindoleacetic Acid (5-HIAA) Concentration (ng/g tissue) | Reference |

| Nucleus Accumbens | ~1200 | ~800 | [4] |

| Prefrontal Cortex | ~600 | ~400 | [4] |

| Hippocampus | ~700 | ~500 | [4] |

| Hypothalamus | ~1000 | ~700 | [4] |

| Striatum | ~400 | ~300 | [4] |

| Raphe Nucleus | ~500 | ~350 | [4] |

| Paraventricular Nucleus | Not Reported | ~3.5 (pmol/µg protein) | [5] |

| Supraoptic Nucleus | Not Reported | ~2.5 (pmol/µg protein) | [5] |

Note: The values presented are approximate and can vary depending on the specific rat strain, age, and analytical methodology used. The data from different studies may not be directly comparable due to variations in units and experimental conditions.

Experimental Protocols

General Experimental Workflow for Serotonin Metabolite Analysis

Key Methodological Considerations for 5-HIAL Analysis

-

Tissue Stabilization and Extraction: Due to the rapid degradation of 5-HIAL, immediate stabilization of the brain tissue upon collection is crucial.[3][7][8][9] This can be achieved by rapid freezing in liquid nitrogen or by using specialized heat-stabilization techniques.[3][7][8][9] Homogenization should be performed in a chilled, acidic buffer (e.g., perchloric acid) to inactivate enzymes and prevent auto-oxidation.

-

Derivatization: To overcome the instability of 5-HIAL, a derivatization step is highly recommended to form a more stable and detectable compound. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatizing agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form a stable oxime derivative of the aldehyde.[10] For High-Performance Liquid Chromatography (HPLC), various derivatizing agents that introduce a fluorescent or electrochemically active tag can be employed.

-

Chromatographic Separation and Detection:

-

HPLC with Electrochemical Detection (HPLC-ECD): This is a highly sensitive method for the detection of electrochemically active compounds like serotonin and its metabolites. The separation is typically achieved on a C18 reversed-phase column with an acidic mobile phase. The electrochemical detector is set at an oxidizing potential that is optimal for the detection of the indole compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity, especially when coupled with a derivatization step. The derivatized 5-HIAL can be separated on a capillary GC column and detected by mass spectrometry, which provides structural confirmation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of small molecules in complex biological matrices. It offers high sensitivity, selectivity, and throughput. A stable isotope-labeled internal standard of 5-HIAL would be ideal for accurate quantification.

-

Signaling Pathways and Neurotoxicity

The high reactivity of the aldehyde group in 5-HIAL suggests that it has the potential to interact with various cellular components and influence signaling pathways, particularly through the formation of covalent adducts with proteins and other nucleophiles.

Potential for Protein Adduct Formation

Reactive aldehydes are known to form adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine.[11] This covalent modification can alter the structure and function of the adducted protein, leading to a range of downstream cellular consequences. While direct evidence for 5-HIAL-protein adducts in the brain is limited, the general principles of reactive aldehyde toxicity suggest that this is a plausible mechanism for its biological effects.

The potential consequences of 5-HIAL-protein adduct formation are illustrated below:

Implication in Neurodegenerative Diseases

The accumulation of reactive aldehydes and the subsequent formation of protein adducts have been implicated in the pathogenesis of several neurodegenerative diseases. The neurotoxicity of other monoamine oxidase metabolites, such as 3,4-dihydroxyphenylacetaldehyde (DOPAL) from dopamine metabolism, is well-documented and is thought to contribute to the pathology of Parkinson's disease.[4] It is plausible that under conditions of increased serotonin turnover or impaired ALDH activity, 5-HIAL could accumulate to neurotoxic levels and contribute to neuronal dysfunction and death.

Potential Signaling Pathways Involved

The formation of protein adducts by 5-HIAL could potentially impact a number of critical signaling pathways in neurons, including:

-

Keap1-Nrf2 Pathway: This pathway is a key regulator of the cellular antioxidant response. Reactive aldehydes can modify Keap1, leading to the activation of Nrf2 and the transcription of antioxidant genes.

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Modification of components of this pathway by reactive aldehydes can lead to its activation and the production of pro-inflammatory cytokines.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as the JNK and p38 pathways, are involved in cellular stress responses and can be activated by oxidative stress and protein damage.

Further research is needed to specifically investigate the direct effects of 5-HIAL on these and other signaling pathways in the brain.

Conclusion and Future Directions

This compound is a transient and reactive intermediate in the metabolism of serotonin in the brain. While its direct measurement is challenging, its potential to form adducts with cellular macromolecules suggests that it may play a significant, and currently underappreciated, role in both normal brain function and in the pathophysiology of neurological and psychiatric disorders.

Future research in this area should focus on:

-

Development of sensitive and specific analytical methods for the direct quantification of 5-HIAL in brain tissue. This will be critical for accurately assessing its concentration in different brain regions and under various physiological and pathological conditions.

-

Identification of specific protein targets of 5-HIAL adduction using advanced proteomic techniques. This will provide valuable insights into the molecular mechanisms of its potential toxicity.

-

Elucidation of the specific signaling pathways that are modulated by 5-HIAL in neuronal and glial cells.

-

Investigation of the role of 5-HIAL in animal models of neuropsychiatric and neurodegenerative diseases , particularly those associated with altered serotonin metabolism or aldehyde dehydrogenase function.

A deeper understanding of the endogenous formation and biological actions of 5-HIAL will not only enhance our knowledge of serotonin metabolism but may also open up new avenues for the development of therapeutic strategies for a range of brain disorders.

References

- 1. 5-Hydroxy-1H-indole-3-acetaldehyde | C10H9NO2 | CID 74688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High serotonin and 5-hydroxyindoleacetic acid levels in limbic brain regions in a rat model of depression: normalization by chronic antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin and 5-hydroxyindoleacetic acid levels in discrete hypothalamic areas of the rat brain: relation to circulating corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyindoleacetaldehyde - Wikipedia [en.wikipedia.org]

- 7. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 8. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics | Springer Nature Experiments [experiments.springernature.com]

- 9. Stabilizing Tissues for Postmortem Peptide Preservation [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. MOLECULAR MECHANISMS OF 4-HYDROXY-2-NONENAL AND ACROLEIN TOXICITY: NUCLEOPHILIC TARGETS AND ADDUCT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxyindole-3-acetaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole-3-acetaldehyde (5-HIAL), also known as serotonin aldehyde, is a critical but often overlooked intermediate in the metabolic pathway of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). As a highly reactive aldehyde, 5-HIAL possesses a complex chemical profile that contributes to both normal physiological processes and potential pathological conditions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-HIAL, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.

Chemical Properties of this compound

This compound is a solid, small molecule belonging to the class of hydroxyindoles.[1][2] Its structure features a 5-hydroxyindole moiety attached to an acetaldehyde group.[3]

Physicochemical Data

Quantitative data for 5-HIAL is limited, with many properties currently based on computational predictions. The available data is summarized in Table 1.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₀H₉NO₂ | [1][4] | |

| Molecular Weight | 175.18 g/mol | [1][4] | |

| CAS Number | 1892-21-3 | [1][4] | |

| Physical State | Solid | [1] | |

| Water Solubility | 1.32 g/L | [5] | Predicted value |

| pKa (Strongest Acidic) | 9.55 | [5][6] | Predicted value (phenolic hydroxyl) |

| Melting Point | Not Available | [2][5] | No experimental data found |

| Boiling Point | Not Available | [2][5] | No experimental data found |

| logP | 1.93 | [5] | Predicted value |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)CC=O | [4][7] | |

| InChI Key | OBFAPCIUSYHFIE-UHFFFAOYSA-N | [1][4] |

Reactivity and Stability

The chemical reactivity of 5-HIAL is dominated by its aldehyde functional group, making it susceptible to both oxidation and reduction. This reactivity is central to its biological role and potential toxicity.

Oxidation

The primary metabolic fate of 5-HIAL is its rapid oxidation to 5-hydroxyindole-3-acetic acid (5-HIAA).[4][7] This reaction is efficiently catalyzed by aldehyde dehydrogenase (ALDH) enzymes, particularly the mitochondrial isoform ALDH2.[7] The conversion to 5-HIAA is a critical detoxification pathway, as it transforms the reactive aldehyde into a more stable and excretable carboxylic acid.[7]

Reduction

A minor metabolic pathway for 5-HIAL involves its reduction to 5-hydroxytryptophol (5-HTOL).[4] This conversion is carried out by aldehyde reductase or alcohol dehydrogenase enzymes.[4] Under normal physiological conditions, the formation of 5-HTOL is minimal. However, the presence of ethanol can significantly shift the metabolism of 5-HIAL towards reduction, leading to an increased 5-HTOL/5-HIAA ratio, which is a recognized biomarker for recent alcohol consumption.[4]

Instability and Reactivity with Nucleophiles

As a reactive aldehyde, 5-HIAL is inherently unstable, particularly in the presence of oxygen where it can readily degrade.[8] The electrophilic nature of the aldehyde carbon makes it a target for nucleophilic attack. This reactivity is implicated in its neurotoxic effects, where it can form adducts with proteins and DNA.[7] The aldehyde group can react with nucleophilic sites on biomolecules, leading to the formation of stable adducts and potentially disrupting their normal function.[7]

Biological Role and Significance

5-HIAL is a key intermediate in the catabolism of serotonin. This metabolic process is essential for terminating serotonergic signaling in the nervous system.

Serotonin Metabolism

The formation of 5-HIAL is the initial and rate-limiting step in the primary pathway for serotonin inactivation.[4][9] This process is initiated by the enzyme monoamine oxidase A (MAO-A), which has a high affinity for serotonin and catalyzes its oxidative deamination to produce 5-HIAL.[4] Following its formation, 5-HIAL is rapidly metabolized further, as detailed in the reactivity section.

Caption: Serotonin metabolism to 5-HIAA and 5-HTOL via 5-HIAL.

Neurotoxicity and Role in Disease

The high reactivity of 5-HIAL is linked to potential neurotoxic effects. Its ability to form adducts with proteins can lead to protein aggregation.[7] Notably, 5-HIAL has been shown to induce the cross-linking and oligomerization of α-synuclein, a protein implicated in Parkinson's disease.[7] This suggests that an accumulation of 5-HIAL, potentially due to reduced ALDH activity, could contribute to the pathology of neurodegenerative disorders.[7]

Experimental Protocols & Analytical Methodologies

Synthesis

While a specific protocol for 5-HIAL is elusive, a general approach for the synthesis of related indole compounds involves the condensation of a substituted 2-methylnitrobenzene with a formamide acetal, followed by reduction.[10] Enzymatic synthesis from serotonin using monoamine oxidase is another potential route, though detailed protocols are not widely published.

Analysis

The quantification of 5-HIAL is challenging due to its reactive nature. Therefore, the analysis of its stable metabolite, 5-HIAA, is commonly used as a proxy.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with electrochemical or fluorescence detection is a common method for measuring 5-HIAA in biological samples such as urine and plasma.[9][11]

-

Sample Preparation: Typically involves protein precipitation with an organic solvent like acetonitrile.[12]

-

Chromatographic Separation: A C18 reversed-phase column is often used with a mobile phase consisting of an acidic buffer and an organic modifier like methanol.[9][12]

-

Detection: Electrochemical detection is highly sensitive for electroactive compounds like 5-HIAA.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the quantification of 5-HIAA.[12][13]

-

Sample Preparation: Can be as simple as a "dilute-and-shoot" approach for urine samples or protein precipitation for plasma.[7][12]

-

Chromatography: Utilizes reversed-phase columns for separation.[12][13]

-

Mass Spectrometry: Detection is achieved using multiple reaction monitoring (MRM) for high specificity.[12]

Caption: General experimental workflow for the analysis of 5-HIAA.

Conclusion

This compound is a chemically reactive and biologically significant intermediate in serotonin metabolism. Its aldehyde functionality dictates its reactivity, leading to its rapid conversion to 5-HIAA or, to a lesser extent, 5-HTOL. While its instability presents challenges for direct study, understanding its chemical properties and reactivity is crucial for elucidating its role in both normal physiology and the pathology of neurological disorders. Further research into the direct measurement and synthesis of 5-HIAL will be invaluable for advancing our understanding of the serotonergic system and its implications for human health.

References

- 1. 5-Hydroxy-1H-indole-3-acetaldehyde | C10H9NO2 | CID 74688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: 5-hydroxyindole acetaldehyde (PAMDB120376) [pseudomonas.umaryland.edu]

- 3. Reactome | 5-hydroxyindole acetaldehyde to 5-hydroxyindole acetic acid [reactome.org]

- 4. 5-Hydroxyindoleacetaldehyde - Wikipedia [en.wikipedia.org]

- 5. Showing Compound 5-hydroxyindole acetaldehyde (FDB030573) - FooDB [foodb.ca]

- 6. ModelSEED [modelseed.org]

- 7. This compound | 1892-21-3 | Benchchem [benchchem.com]

- 8. Psilocin - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxyindoleacetaldehyde (5-HIAL): A Key Intermediate in Tryptophan Metabolism and a Potential Mediator of Neurotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindoleacetaldehyde (5-HIAL) is a reactive aldehyde and a critical, yet often overlooked, intermediate in the metabolic pathway of tryptophan. Formed from the oxidative deamination of serotonin by monoamine oxidase A (MAO-A), 5-HIAL is rapidly converted to the more stable and readily measured 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH). While historically viewed as a transient and inactive metabolite, emerging evidence suggests that 5-HIAL possesses inherent reactivity that may contribute to cellular dysfunction and neurotoxicity, particularly when its catabolism is impaired. This technical guide provides a comprehensive overview of 5-HIAL's role in tryptophan metabolism, its enzymatic regulation, and its potential implications in neurological and psychiatric disorders. We will delve into the experimental protocols for its study, summarize the available quantitative data, and explore the putative signaling pathways through which it may exert its biological effects.

Introduction

Tryptophan, an essential amino acid, is the precursor to a diverse array of bioactive molecules, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The metabolism of serotonin is a crucial process for maintaining neurochemical balance, and its dysregulation has been implicated in a wide range of neuropsychiatric conditions. The primary catabolic pathway for serotonin involves its conversion to 5-hydroxyindoleacetic acid (5-HIAA), a reaction that proceeds through the intermediate formation of 5-hydroxyindoleacetaldehyde (5-HIAL)[1][2].

5-HIAL is an aldehyde, a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom. This functional group renders aldehydes highly reactive, capable of forming adducts with proteins and other biomolecules, inducing oxidative stress, and impairing mitochondrial function. While the rapid enzymatic conversion of 5-HIAL to 5-HIAA by aldehyde dehydrogenase (ALDH) typically keeps its steady-state concentrations low, conditions that either increase serotonin turnover or inhibit ALDH activity could lead to an accumulation of 5-HIAL, with potentially deleterious consequences.

This guide aims to provide researchers and drug development professionals with a detailed understanding of 5-HIAL, moving beyond its traditional depiction as a mere metabolic stepping stone. We will explore its biochemistry, propose experimental approaches for its investigation, and discuss its potential as a therapeutic target.

Biochemical Pathway of 5-HIAL Metabolism

The metabolism of serotonin to 5-HIAA is a two-step enzymatic process primarily occurring in the mitochondria.

Step 1: Formation of 5-HIAL from Serotonin

Serotonin is first oxidized by monoamine oxidase A (MAO-A) , a flavin-containing enzyme located on the outer mitochondrial membrane. This reaction, an oxidative deamination, removes the amine group from serotonin and replaces it with an aldehyde group, yielding 5-HIAL. MAO-A exhibits a significantly higher affinity for serotonin compared to its isoform, MAO-B[1].

Step 2: Oxidation of 5-HIAL to 5-HIAA

5-HIAL is then rapidly detoxified by aldehyde dehydrogenase (ALDH) , with the mitochondrial isoform ALDH2 being a key enzyme in this process. ALDH2 catalyzes the NAD+-dependent oxidation of 5-HIAL to the stable carboxylic acid, 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted from the body.

A minor alternative pathway for 5-HIAL metabolism involves its reduction by alcohol dehydrogenase (ADH) or aldehyde reductase (ALDR) to 5-hydroxytryptophol (5-HTOL)[1]. This pathway is generally less significant but can be pronounced under conditions of high alcohol consumption, which inhibits ALDH2 activity.

Quantitative Data

Direct quantitative data for 5-HIAL, such as tissue concentrations and specific enzyme kinetics, are scarce in the literature. Most studies focus on the more stable and easily measurable downstream metabolite, 5-HIAA. The high reactivity and transient nature of 5-HIAL make its quantification challenging. The following tables summarize the available data for the enzymes involved in its metabolism and the concentrations of the related metabolite, 5-HIAA. The lack of direct data for 5-HIAL represents a significant knowledge gap and an area ripe for future investigation.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| MAO-A | Serotonin | 300 µM | Data not available | [3] |

| ALDH2 | Acetaldehyde | ~0.2 µM | Data not available | [4] |

| ALDH (human RBC) | Propionaldehyde | 0.59 mM | Data not available | [5] |

| Yeast ADH | Ethanol | 21.5 mM | 0.426 (units not specified) | [6] |

Table 2: 5-HIAA Concentrations in Human Cerebrospinal Fluid (CSF)

| Condition | 5-HIAA Concentration (nMol/L) | Source |

| Normal | 93.3 ± 33.6 | [7] |

| Suicide Cases | Lower than controls | [7] |

| Major Depressive Disorder | No significant difference from controls | |

| Parkinson's Disease | Decreased compared to controls | [8] |

Note: CSF levels of 5-HIAA are often used as an indirect marker of central serotonin turnover. Elevated serotonin turnover would presumably lead to increased production of 5-HIAL, though its steady-state concentration would depend on the efficiency of ALDH2.

Experimental Protocols

Due to the limited number of studies focusing specifically on 5-HIAL, detailed and validated protocols for its synthesis and analysis are not widely available. The following sections provide proposed methodologies based on established techniques for similar indoleacetaldehydes and serotonin metabolites.

Synthesis of 5-Hydroxyindoleacetaldehyde (5-HIAL)

A potential synthetic route to 5-HIAL can be adapted from methods used for the synthesis of indole-3-acetaldehydes. One such approach involves the Brønsted acid-catalyzed reaction of a protected 5-hydroxyindole with a suitable two-carbon synthon[4].

Proposed Protocol (based on indole-3-acetaldehyde synthesis):

-

Protection of the 5-hydroxyl group: The hydroxyl group of 5-hydroxyindole is first protected, for example, as a benzyl ether, to prevent side reactions.

-

Reaction with a protected acetaldehyde equivalent: The protected 5-hydroxyindole is reacted with a protected acetaldehyde equivalent, such as 2-(benzyloxy)acetaldehyde, in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA)[4].

-

Deprotection: The protecting groups on the 5-hydroxyl and the aldehyde are removed to yield 5-HIAL.

-

Purification: The crude product is purified using column chromatography.

Note: Due to the inherent instability of aldehydes, the synthesis should be carried out under an inert atmosphere, and the final product should be stored under appropriate conditions (e.g., at low temperature, under inert gas) to prevent degradation.

Detection and Quantification of 5-HIAL

The analysis of 5-HIAL in biological samples is challenging due to its low concentration and reactivity. Methods developed for the detection of serotonin and 5-HIAA, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be adapted for 5-HIAL.

Proposed HPLC-ECD Protocol:

-

Sample Preparation: Brain tissue or other biological samples are homogenized in a suitable buffer containing an antioxidant (e.g., ascorbic acid) and an internal standard. Proteins are precipitated with an acid (e.g., perchloric acid) and removed by centrifugation.

-

Chromatographic Separation: The supernatant is injected onto a C18 reversed-phase HPLC column. An isocratic mobile phase, typically a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile), is used for separation[9][10][11].

-

Electrochemical Detection: 5-HIAL is detected using an electrochemical detector set at an appropriate oxidation potential. The potential should be optimized to maximize the signal for 5-HIAL while minimizing interference from other electroactive compounds.

Proposed LC-MS/MS Protocol:

-

Sample Preparation: Similar to the HPLC-ECD method, but may also involve a solid-phase extraction (SPE) step for sample cleanup and concentration.

-

Chromatographic Separation: A UPLC or HPLC system with a suitable reversed-phase column is used for separation.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 5-HIAL and a stable isotope-labeled internal standard would need to be determined and optimized[6][12][13][14][15].

Enzyme Activity Assays

MAO-A Activity Assay:

MAO-A activity can be measured by monitoring the production of 5-HIAL or a downstream product. A common method involves incubating a source of MAO-A (e.g., brain mitochondria) with serotonin and measuring the formation of a product. A fluorometric assay kit is commercially available that detects the hydrogen peroxide (H2O2) produced during the oxidative deamination reaction[16]. Alternatively, HPLC-based methods can be used to quantify the formation of 5-HIAA after the addition of an excess of ALDH[3][17].

ALDH2 Activity Assay:

ALDH2 activity can be determined spectrophotometrically by measuring the reduction of NAD+ to NADH at 340 nm in the presence of a suitable aldehyde substrate[5]. While 5-HIAL would be the ideal substrate for this study, other commercially available aldehydes like acetaldehyde or propionaldehyde are often used. Fluorometric assay kits are also available for the sensitive measurement of ALDH activity.

Putative Signaling Pathways and Neurotoxic Mechanisms of 5-HIAL

The high reactivity of the aldehyde group in 5-HIAL suggests that its accumulation could lead to a variety of detrimental cellular effects. While direct evidence for 5-HIAL-specific signaling is limited, we can infer potential mechanisms based on the known toxicology of other reactive aldehydes.

Mitochondrial Dysfunction

Reactive aldehydes are known to impair mitochondrial function through several mechanisms:

-

Inhibition of the Electron Transport Chain: Aldehydes can inhibit the activity of mitochondrial respiratory complexes, particularly Complex I, leading to decreased ATP production and increased reactive oxygen species (ROS) generation[10].

-

Induction of the Mitochondrial Permeability Transition (MPT): Aldehydes can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c[18][19].

-

Inhibition of Mitochondrial ALDH: Some aldehydes can act as inhibitors of ALDH2, creating a vicious cycle of aldehyde accumulation and further mitochondrial damage.

Protein Adduction and Aggregation

The electrophilic nature of the aldehyde group allows 5-HIAL to react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, to form covalent adducts. This can lead to:

-

Enzyme Inactivation: Adduct formation at the active site of an enzyme can lead to its inactivation.

-

Protein Cross-linking and Aggregation: Aldehydes can cross-link proteins, leading to the formation of insoluble aggregates. Such protein aggregation is a hallmark of many neurodegenerative diseases.

-

Disruption of Cellular Signaling: Modification of key signaling proteins can disrupt normal cellular communication.

Oxidative Stress

The accumulation of 5-HIAL can contribute to oxidative stress through:

-

Direct Generation of Reactive Oxygen Species (ROS): The metabolism of aldehydes can sometimes lead to the production of ROS.

-

Depletion of Glutathione (GSH): Aldehydes can form adducts with the antioxidant glutathione, depleting cellular antioxidant defenses and rendering the cell more vulnerable to oxidative damage.

-

Mitochondrial Dysfunction: As mentioned above, impaired mitochondrial function is a major source of cellular ROS.

Apoptosis

The culmination of mitochondrial dysfunction, protein damage, and oxidative stress can trigger programmed cell death, or apoptosis. Aldehydes have been shown to activate the intrinsic apoptotic pathway through the release of cytochrome c from mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis[11].

While direct evidence is lacking for 5-HIAL's involvement in specific signaling cascades like the MAP kinase or NF-kB pathways, its downstream metabolite, 5-HIAA, has been shown to systemically inhibit RAS/MAPK signaling[7][9][20][21]. This raises the intriguing possibility that the balance between 5-HIAL and 5-HIAA could play a regulatory role in cellular signaling.

Implications for Disease and Drug Development

The potential for 5-HIAL to contribute to neurotoxicity has significant implications for our understanding and treatment of a variety of neurological and psychiatric disorders.

-

Neurodegenerative Diseases: Conditions such as Parkinson's disease and Alzheimer's disease are characterized by mitochondrial dysfunction, oxidative stress, and protein aggregation. An accumulation of 5-HIAL, due to either increased serotonin turnover or age-related decline in ALDH2 activity, could exacerbate these pathological processes.

-

Depression and Anxiety: While the "serotonin hypothesis" of depression is complex, alterations in serotonin metabolism are clearly involved. Some antidepressant medications, such as monoamine oxidase inhibitors (MAOIs), block the formation of 5-HIAL. Understanding the downstream consequences of altering 5-HIAL levels could provide insights into the mechanisms of these drugs and inform the development of novel therapeutics.

-

Alcohol Use Disorder: Chronic alcohol consumption is known to inhibit ALDH2 activity, which could lead to an accumulation of 5-HIAL in the brain, potentially contributing to alcohol-related neurotoxicity.

The enzymes involved in 5-HIAL metabolism, MAO-A and ALDH2, are established drug targets. The development of molecules that can modulate the activity of these enzymes to control the levels of 5-HIAL could represent a novel therapeutic strategy for a range of disorders. Furthermore, a deeper understanding of the downstream targets of 5-HIAL could reveal new avenues for drug development aimed at mitigating its neurotoxic effects.

Conclusion and Future Directions

5-Hydroxyindoleacetaldehyde is more than just a fleeting intermediate in serotonin metabolism. Its inherent reactivity as an aldehyde suggests a potential for significant biological activity, particularly in the context of neurotoxicity. While direct evidence for its role in disease is still emerging, the wealth of information on the detrimental effects of other reactive aldehydes provides a strong rationale for further investigation.

Future research should focus on several key areas:

-

Development of robust and sensitive analytical methods for the accurate quantification of 5-HIAL in biological tissues. This is a critical first step to understanding its physiological and pathological concentrations.

-

Determination of the kinetic parameters of MAO-A and ALDH2 with 5-HIAL as a substrate to better model its metabolic flux.

-

In vitro and in vivo studies to directly investigate the effects of 5-HIAL on mitochondrial function, protein aggregation, oxidative stress, and cell viability.

-

Exploration of the specific signaling pathways that are modulated by 5-HIAL to identify its molecular targets.

By shining a spotlight on this often-overlooked metabolite, the scientific community can gain a more complete understanding of tryptophan metabolism and its implications for human health and disease, paving the way for the development of novel therapeutic interventions.

References

- 1. 5-Hydroxyindoleacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic Regulation of RAS/MAPK Signaling by the Serotonin Metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 10. Disruption of the Molecular Regulation of Mitochondrial Metabolism in Airway and Lung Epithelial Cells by Cigarette Smoke: Are Aldehydes the Culprit? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The aldehyde acrolein induces apoptosis via activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpst.cz [hpst.cz]

- 14. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biopioneer.com.tw [biopioneer.com.tw]

- 17. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchwithrutgers.com [researchwithrutgers.com]

- 19. Inhibition of the mitochondrial permeability transition by aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systemic Regulation of RAS/MAPK Signaling by the Serotonin Metabolite 5-HIAA | PLOS Genetics [journals.plos.org]

- 21. researchgate.net [researchgate.net]

Enzymatic Conversion of Serotonin to 5-Hydroxyindole-3-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core enzymatic conversion of the neurotransmitter serotonin to its aldehyde metabolite, 5-Hydroxyindole-3-acetaldehyde (5-HIAL). This critical step in serotonin metabolism is primarily catalyzed by Monoamine Oxidase A (MAO-A) and is a key target in the development of therapeutics for a range of neurological and psychiatric disorders. This document details the enzymes involved, their kinetic properties, and relevant experimental protocols, and presents the information in a structured format for ease of comparison and implementation in a research setting.

The Core Signaling Pathway

The metabolic degradation of serotonin is a multi-step enzymatic process. The initial and rate-limiting step is the oxidative deamination of serotonin to 5-HIAL, catalyzed by MAO-A.[1] Subsequently, the highly reactive and unstable 5-HIAL is rapidly metabolized to either 5-hydroxyindole-3-acetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH), primarily the ALDH2 isoform, or reduced to 5-hydroxytryptophol (5-HTOL) by alcohol dehydrogenase (ADH).[1][2] Under normal physiological conditions, the oxidative pathway to 5-HIAA is predominant.

Caption: Workflow for a fluorometric MAO-A activity assay.

HPLC-ECD for the Determination of 5-HIAA

This protocol outlines a method for the quantification of the stable serotonin metabolite, 5-HIAA, in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of aqueous buffer (e.g., phosphate or citrate buffer), methanol or acetonitrile, and an ion-pairing agent (e.g., octane sulfonic acid). The final pH is typically acidic (pH 3-4).

-

5-HIAA standard

-

Internal standard (e.g., N-acetylserotonin)

-

Perchloric acid

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of the internal standard.

-

Precipitate proteins by adding an equal volume of cold perchloric acid.

-

Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the electrochemical detector to an appropriate oxidation potential (e.g., +0.6 to +0.8 V).

-

Inject a known volume of the prepared sample onto the C18 column.

-

Run the chromatogram and record the retention times and peak areas for 5-HIAA and the internal standard.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of 5-HIAA.

-

Calculate the concentration of 5-HIAA in the sample by comparing the peak area ratio of 5-HIAA to the internal standard with the standard curve.

-

dot

Caption: Workflow for HPLC-ECD analysis of 5-HIAA.

Conclusion

The enzymatic conversion of serotonin to 5-HIAL by MAO-A is a fundamental process in neurobiology and a significant target for drug development. This guide has provided a detailed overview of this pathway, including the key enzymes, available kinetic data, and comprehensive experimental protocols for the measurement of MAO-A activity and the stable downstream metabolite, 5-HIAA. The provided diagrams and structured data tables are intended to serve as a valuable resource for researchers in this field. Further investigation into the kinetic properties of ALDH2 with the unstable 5-HIAL substrate is warranted to fully elucidate the dynamics of this critical metabolic pathway.

References

The Cellular Interactions of 5-Hydroxyindole-3-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindole-3-acetaldehyde (5-HIAL) is a reactive aldehyde and a critical intermediate in the metabolic breakdown of the neurotransmitter serotonin. While often viewed as a transient metabolic byproduct, emerging evidence highlights its significant and potentially toxic interactions with various cellular components. This technical guide provides an in-depth exploration of the current understanding of 5-HIAL's cellular interactions, focusing on its enzymatic metabolism, propensity to form adducts with proteins and DNA, and its role in inducing protein aggregation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways to support further research and drug development efforts in areas where 5-HIAL's reactivity may play a pathological role, particularly in neurodegenerative diseases.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter in the central nervous system, undergoes enzymatic degradation to regulate its signaling. The primary pathway for serotonin inactivation involves oxidative deamination by monoamine oxidase (MAO) to produce this compound (5-HIAL)[1]. This highly reactive aldehyde is typically detoxified through oxidation to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH) or, to a lesser extent, reduced to 5-hydroxytryptophol (5-HTOL) by alcohol dehydrogenase (ADH) and aldehyde reductase[1].

The inherent reactivity of the aldehyde group in 5-HIAL makes it a molecule of significant biological interest. It can readily react with nucleophilic sites on cellular macromolecules, leading to the formation of protein and DNA adducts. This reactivity is also implicated in the induction of protein aggregation, a pathological hallmark of several neurodegenerative disorders. Notably, 5-HIAL has been shown to potently oligomerize alpha-synuclein, a protein centrally involved in Parkinson's disease pathogenesis[1]. This guide delves into the specifics of these interactions, providing a comprehensive resource for researchers in the field.

Enzymatic Metabolism of 5-HIAL

The metabolic fate of 5-HIAL is primarily determined by the activity of two key enzyme families: aldehyde dehydrogenases and alcohol dehydrogenases.

Oxidation by Aldehyde Dehydrogenase (ALDH)

The main pathway for 5-HIAL detoxification is its oxidation to the stable and readily excretable metabolite, 5-HIAA, a reaction catalyzed by ALDH. While specific kinetic parameters for the interaction of 5-HIAL with various ALDH isozymes are not extensively documented in the literature, the general efficiency of this conversion is crucial for preventing the accumulation of the toxic aldehyde.

Reduction by Alcohol Dehydrogenase (ADH)

A secondary metabolic route for 5-HIAL is its reduction to 5-HTOL, catalyzed by ADH. The kinetics of this reaction have been characterized for specific ADH isozymes.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| Class I γγ-ADH | 5-HIAL | 33 | 400 | [1] |

| Class I γγ-ADH | 5-HIAL (dismutation) | 150 | 40 | [1] |

Table 1: Kinetic Parameters of Alcohol Dehydrogenase for 5-HIAL. This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the reduction and dismutation of 5-HIAL by human class I γγ-alcohol dehydrogenase.

Interaction with Cellular Macromolecules

The electrophilic nature of 5-HIAL's aldehyde group facilitates its covalent interaction with nucleophilic centers in proteins and DNA, leading to the formation of adducts.

Protein Adduct Formation

5-HIAL can react with amino acid residues such as lysine, cysteine, and histidine to form stable adducts. These modifications can alter protein structure and function, potentially leading to enzyme inactivation, disrupted signaling, and cellular stress. The identification and quantification of these adducts are critical for understanding the molecular toxicology of 5-HIAL.

DNA Adduct Formation

Similar to its interaction with proteins, 5-HIAL has the potential to form adducts with DNA bases. Such DNA damage, if not repaired, can lead to mutations and genomic instability, implicating 5-HIAL as a potential endogenous genotoxic agent.

Induction of Protein Aggregation

A significant aspect of 5-HIAL's cellular activity is its ability to promote the aggregation of specific proteins, most notably alpha-synuclein.

Alpha-Synuclein Oligomerization

In vitro studies have demonstrated that 5-HIAL, generated from serotonin by MAO-A, potently induces the oligomerization of alpha-synuclein. This effect is significantly more pronounced than control conditions, with an observed increase of more than tenfold[1]. This finding suggests a potential mechanistic link between serotonin metabolism and the alpha-synuclein pathology observed in Parkinson's disease.

| Condition | Alpha-Synuclein Oligomerization | Reference |

| Control (alpha-synuclein alone) | Baseline | [1] |

| Alpha-synuclein + Serotonin + MAO-A (generates 5-HIAL) | > 10-fold increase over control | [1] |

Table 2: Quantitative Analysis of 5-HIAL-Induced Alpha-Synuclein Oligomerization. This table presents the observed effect of 5-HIAL on the oligomerization of alpha-synuclein in vitro.

Signaling Pathways and Cellular Effects

The interactions of 5-HIAL with cellular components can trigger various downstream signaling events and lead to cellular dysfunction.

Neurotoxicity

The accumulation of 5-HIAL and its subsequent reactions are implicated in neurotoxic processes. The formation of protein adducts and the induction of alpha-synuclein aggregation can disrupt cellular homeostasis, impair mitochondrial function, and ultimately lead to neuronal cell death.

Caption: 5-HIAL-mediated neurotoxicity pathway.

Metabolic Shift due to Ethanol

Ethanol consumption can significantly alter the metabolism of 5-HIAL. Ethanol oxidation increases the NADH/NAD+ ratio, which favors the reduction of 5-HIAL to 5-HTOL by ADH and competitively inhibits the oxidation of 5-HIAL to 5-HIAA by ALDH. This metabolic shift is the basis for using the 5-HTOL/5-HIAA ratio as a biomarker for recent alcohol consumption.

Caption: Influence of ethanol on 5-HIAL metabolism.

Experimental Protocols

Quantification of 5-HIAL and its Metabolites by HPLC

Objective: To quantify the levels of 5-HIAL, 5-HIAA, and 5-HTOL in biological samples.

Methodology:

-

Sample Preparation: Homogenize tissue samples or collect cell lysates in a suitable buffer containing an internal standard. Deproteinate the samples by adding a precipitating agent (e.g., perchloric acid), followed by centrifugation.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate or citrate buffer, an ion-pairing agent, and an organic modifier like methanol or acetonitrile.

-

Detection: Employ an electrochemical detector for sensitive and selective detection of the analytes. Set the electrode potential to an appropriate oxidation potential for 5-HIAL and its metabolites.

-

Quantification: Generate a standard curve using known concentrations of 5-HIAL, 5-HIAA, and 5-HTOL. Calculate the concentrations in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Caption: Workflow for HPLC analysis of 5-HIAL.

In Vitro Alpha-Synuclein Aggregation Assay

Objective: To assess the effect of 5-HIAL on the aggregation of alpha-synuclein.

Methodology:

-

Reagent Preparation: Prepare solutions of purified recombinant alpha-synuclein monomer, serotonin, and MAO-A in a suitable buffer (e.g., phosphate-buffered saline).

-

Incubation: In a microplate format, combine alpha-synuclein with serotonin and MAO-A to generate 5-HIAL in situ. Include control wells with alpha-synuclein alone and alpha-synuclein with a MAO inhibitor (e.g., pargyline) to confirm the role of 5-HIAL. Incubate the plate at 37°C with continuous shaking.

-

Monitoring Aggregation: At various time points, measure the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils and exhibits enhanced fluorescence upon binding.

-

Endpoint Analysis: After incubation, analyze the samples by Western blotting using an antibody specific for alpha-synuclein to visualize the formation of oligomers and higher-order aggregates.

Caption: Workflow for in vitro α-synuclein aggregation assay.

Mass Spectrometry-Based aAdductomics

Objective: To identify and characterize 5-HIAL-protein adducts.

Methodology:

-

Sample Preparation: Incubate the protein of interest or a complex protein lysate with 5-HIAL.

-

Proteolytic Digestion: Digest the protein sample with a protease, such as trypsin, to generate a mixture of peptides.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify peptides that have been modified by the addition of a 5-HIAL molecule. The mass shift corresponding to the adduction will be used to identify the modified peptides and the specific amino acid residues involved.

Caption: Workflow for mass spectrometry-based adductomics.

Conclusion

This compound is a reactive metabolite of serotonin with the potential for significant and diverse interactions with cellular components. Its ability to form adducts with proteins and DNA, and to induce the aggregation of disease-relevant proteins like alpha-synuclein, positions it as a molecule of interest in the study of neurodegenerative diseases and other pathologies associated with serotonin dysregulation. The quantitative data, experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the cellular roles of 5-HIAL and to explore its potential as a therapeutic target. Further research is warranted to fully characterize the kinetic parameters of all enzymes involved in its metabolism and to comprehensively identify its cellular binding partners and the functional consequences of these interactions.

References

The Neurotoxic Potential of Serotonin Aldehyde: A Technical Guide for Researchers

Executive Summary

Serotonin, a key neurotransmitter regulating mood, sleep, and cognition, undergoes metabolic transformation into a reactive and potentially neurotoxic intermediate: 5-hydroxyindoleacetaldehyde (5-HIAL), commonly known as serotonin aldehyde. This biogenic aldehyde has been implicated as a contributor to the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. This technical guide provides an in-depth exploration of the formation, metabolic fate, and neurotoxic mechanisms of serotonin aldehyde. It is intended for researchers, scientists, and drug development professionals investigating neurodegenerative processes and seeking to identify novel therapeutic targets. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of serotonin aldehyde's neurotoxic potential.

Introduction: The Dark Side of Serotonin Metabolism

While serotonin (5-hydroxytryptamine, 5-HT) is essential for normal brain function, its metabolic pathway harbors a reactive aldehyde, 5-HIAL, that possesses significant neurotoxic potential.[1] The formation of 5-HIAL is a natural consequence of serotonin degradation, a process crucial for terminating its signaling. However, under conditions of impaired aldehyde metabolism or excessive serotonin turnover, 5-HIAL can accumulate and exert detrimental effects on neuronal health.[2]

The neurotoxicity of serotonin aldehyde is multifaceted, encompassing the induction of oxidative stress, promotion of protein aggregation, and formation of covalent adducts with cellular macromolecules.[3] These actions disrupt cellular homeostasis and can trigger apoptotic pathways, leading to neuronal death. Understanding the mechanisms underlying 5-HIAL-mediated neurotoxicity is paramount for developing therapeutic strategies aimed at mitigating its harmful effects.

Formation and Metabolism of Serotonin Aldehyde

The metabolic journey of serotonin to its aldehyde and subsequent detoxification is a finely tuned process involving several key enzymes.

Formation via Monoamine Oxidase (MAO)